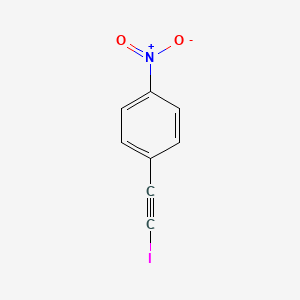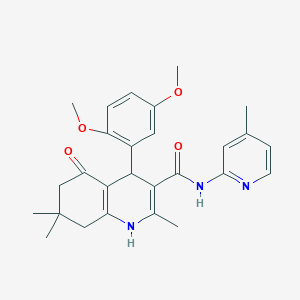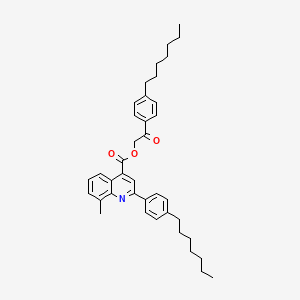
1-(Iodoethynyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodoethynyl)-4-nitrobenzene is an organic compound characterized by the presence of an iodoethynyl group and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Iodoethynyl)-4-nitrobenzene can be synthesized through the oxidative iodination of terminal alkynes. A common method involves the use of hypervalent-iodine reagents. For instance, a combination of tetrabutylammonium iodide and (diacetoxyiodo)benzene can be used to selectively generate 1-iodoalkynes . The reaction typically takes place in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Iodoethynyl)-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethynyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are typically employed.
Major Products Formed:
Substitution Reactions: Products include azidoethynyl or cyanoethynyl derivatives.
Reduction Reactions: The major product is 1-(Iodoethynyl)-4-aminobenzene.
Coupling Reactions: Various substituted benzene derivatives can be formed.
Aplicaciones Científicas De Investigación
1-(Iodoethynyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-(Iodoethynyl)-4-nitrobenzene exerts its effects depends on the specific reaction or application. For instance, in substitution reactions, the iodoethynyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group undergoes a series of electron transfers to form an amino group.
Comparación Con Compuestos Similares
1-(Iodoethynyl)-4-methylbenzene: Similar in structure but with a methyl group instead of a nitro group.
1-(Iodoethynyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-(Iodoethynyl)-4-aminobenzene: The nitro group is reduced to an amino group.
Uniqueness: 1-(Iodoethynyl)-4-nitrobenzene is unique due to the presence of both an iodoethynyl group and a nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research fields.
Propiedades
Fórmula molecular |
C8H4INO2 |
|---|---|
Peso molecular |
273.03 g/mol |
Nombre IUPAC |
1-(2-iodoethynyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H4INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |
Clave InChI |
XCLVVXLXBHROSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CI)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)


![1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12042014.png)

![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)




